1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride

Medicinal Chemistry Bioisosterism Ligand-Target Interactions

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS 2838200-07-8) is a racemic α-methylbenzylamine derivative supplied as the hydrochloride salt. It features a para-substituted difluoromethyl (–CF₂H) group on the phenyl ring, imparting a molecular formula of C₉H₁₂ClF₂N and a molecular weight of 207.65 g/mol.

Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
CAS No. 2838200-07-8
Cat. No. B6602805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride
CAS2838200-07-8
Molecular FormulaC9H12ClF2N
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)F)N.Cl
InChIInChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H
InChIKeyOKRHMDPVPVWGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS 2838200-07-8): Core Physicochemical and Structural Identity


1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS 2838200-07-8) is a racemic α-methylbenzylamine derivative supplied as the hydrochloride salt [1]. It features a para-substituted difluoromethyl (–CF₂H) group on the phenyl ring, imparting a molecular formula of C₉H₁₂ClF₂N and a molecular weight of 207.65 g/mol . This compound serves as a versatile chiral amine building block in medicinal chemistry and chemical biology, where the –CF₂H motif is exploited for its capacity to modulate lipophilicity, basicity, and hydrogen-bonding interactions relative to more common para-substituted analogs [2].

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride: Why In-Class Analogs Cannot Be Interchanged


Although 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride shares the α-methylbenzylamine scaffold with numerous commercial para-substituted analogs, simple replacement by a –CF₃, –CH₃, –Cl, or –F congener is unlikely to preserve function in a lead optimization or chemical biology context. The –CF₂H group is a lipophilic hydrogen-bond donor [1], a property absent in –CF₃, –Cl, and –F substituents and only weakly mimicked by –CH₃. This single structural feature simultaneously alters target engagement, solubility, and metabolic profile in ways that cannot be predicted from the behavior of close analogs. The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical space that is not replicated by any single comparator, making deliberate selection essential for reproducible SAR studies and scalable synthesis.

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capacity of the –CF₂H Group vs. –CF₃, –Cl, –F, and –CH₃

The difluoromethyl group (–CF₂H) can act as a hydrogen-bond (H-bond) donor due to polarization of the C–H bond by the adjacent fluorine atoms, whereas the trifluoromethyl (–CF₃), chloro (–Cl), fluoro (–F), and methyl (–CH₃) groups cannot donate hydrogen bonds [1]. Quantitative interaction energy measurements show that the CF₂H···O H-bond energy ranges from 2.5 to 5.0 kJ/mol depending on the acceptor, supporting its role as a surrogate for –OH or –SH in target binding [1]. This property is entirely absent in the –CF₃ (CAS 15996-85-7), –Cl (CAS 53896-10-9), –F (CAS 403-37-2), and –CH₃ (CAS 854181-94-5) analogs, for which H-bond donor counts are zero.

Medicinal Chemistry Bioisosterism Ligand-Target Interactions

Lipophilicity (LogP) Comparison: –CF₂H vs. –CF₃, –Cl, –CH₃, and –F Analogs

The target compound (as its (R)-enantiomer) has a computed LogP of approximately 1.90 , positioning it at a lipophilicity midpoint among para-substituted analogs. The –CF₃ analog (CAS 15996-85-7) is more lipophilic with a computed LogP of ~2.73 , while the –Cl analog (CAS 53896-10-9) has a LogP of ~3.06 . The –CH₃ analog (CAS 854181-94-5) shows a LogP range of 1.85–2.03 depending on the prediction method , overlapping with the target compound. The –F analog (CAS 403-37-2) is less lipophilic (LogP ~1.5 estimated). The –CF₂H group thus delivers an intermediate logP that is 0.83 units lower than –CF₃ and 1.16 units lower than –Cl, while remaining close to –CH₃.

Drug Design ADME Optimization Lipophilicity Tuning

Basicity (pKa) Modulation by –CF₂H vs. –CH₃, –Cl, and –F

The predicted pKa of the amine group in the parent free base of the target compound (1-[4-(difluoromethyl)phenyl]ethan-1-amine) is 8.74 ± 0.10 . This value is slightly lower than that of the –CH₃ analog (predicted pKa 9.56) [1], the –F analog (predicted pKa 8.98 ± 0.10) , and the –Cl analog (predicted pKa 8.82 ± 0.10) . The electron-withdrawing nature of the –CF₂H group reduces the amine basicity by approximately 0.1–0.8 pKa units relative to other para-substituents. A lower pKa implies a reduced fraction of protonated species at physiological pH, which can influence solubility, formulation, and receptor interactions.

Salt Formation Reactivity Optimization Pharmaceutical Profiling

Salt Form and Solubility Advantage: Hydrochloride vs. Free Base and Other Salts

The target compound is provided as the hydrochloride salt (CAS 2838200-07-8), which offers markedly different solubility and stability profiles compared to its free base counterpart (CAS 1213446-58-2 for the (S)-enantiomer free base) . Hydrochloride salts of α-methylbenzylamines generally exhibit aqueous solubility orders of magnitude higher than the corresponding free bases, facilitating dissolution in biological assay buffers and enabling direct use in aqueous-phase reactions. The free base is a liquid at room temperature and requires storage under inert gas at 2–8 °C , whereas the hydrochloride salt is a solid that can be stored at room temperature, simplifying handling and inventory management . The (R)-enantiomer hydrochloride (CAS 2301881-37-6) is available at 97% purity with a LogP of 1.90 ; the racemic target compound is commercially supplied at 95% purity .

Formulation Science Solubility Enhancement Chemical Stability

Chiral Identity: Racemic Mixture vs. Single Enantiomers

The target compound (CAS 2838200-07-8) is a racemic mixture (undefined stereocenter count = 1) [1], distinguishing it from the commercially available (R)-enantiomer hydrochloride (CAS 2301881-37-6, 97% purity) and (S)-enantiomer free base (CAS 1213446-58-2) . The racemate is the preferred starting point for chiral resolution studies, racemic crystallography, and as a negative control in enantioselective assays where the individual enantiomers serve as active probes. Procurement of the racemate ensures that observed biological activity is not confounded by enantiomeric excess, and it is typically more cost-effective than the resolved enantiomers. The (R)-enantiomer from Fluorochem is priced at £183/100 mg , whereas the racemate is available at lower cost from multiple suppliers, offering a more economical option for initial screening and method development.

Stereochemistry Enantioselective Synthesis Catalyst Screening

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: –CF₂H as a Lipophilic H-Bond Donor Bioisostere

In lead optimization campaigns where a hydroxyl (–OH) or thiol (–SH) group confers H-bond donor capacity but introduces metabolic lability, the –CF₂H moiety can serve as a more stable bioisostere. The target compound provides this pharmacophore in a compact α-methylbenzylamine scaffold, enabling systematic SAR exploration. The quantitative H-bond donor property of the –CF₂H group (2.5–5.0 kJ/mol) [1] and its intermediate LogP (~1.90) make it a tailored probe for balancing potency, solubility, and metabolic stability when the –CF₃ analog (LogP ~2.73) proves too lipophilic or when the –CH₃ analog lacks target engagement.

Chiral Chromatography Method Development and Enantioselective Synthesis Validation

The racemic nature of the target compound (CAS 2838200-07-8) [1] makes it the ideal substrate for developing chiral separation protocols on analytical and preparative scale. It can be used to validate the enantioselectivity of asymmetric syntheses by serving as a racemic standard against which the enantiomeric excess of the (R)- or (S)-enantiomer products is measured. Its commercial availability at 95% purity supports its use as a reliable starting material for chiral resolution studies.

Physicochemical Profiling of Fluorinated Building Blocks for CNS Drug Candidates

The reduced amine basicity of the target compound (predicted pKa 8.74) [1] relative to the –CH₃ analog (pKa 9.56) and the –F analog (pKa 8.98) suggests a lower degree of ionization at physiological pH, which is beneficial for passive blood-brain barrier penetration. Combined with its intermediate lipophilicity, the target compound serves as a privileged building block for CNS-targeted libraries where fine-tuning of ionization and lipophilicity is essential for balancing permeability and solubility.

High-Throughput Screening Library Design and Diversity Set Construction

As a differentially fluorinated α-methylbenzylamine, the target compound introduces structural diversity that is orthogonal to the commonly used –CF₃, –Cl, and –F analogs. Its unique combination of H-bond donor capacity, intermediate LogP, and racemic stereochemistry makes it a valuable addition to diversity-oriented screening collections, enabling the identification of hits that would be missed by libraries populated solely with –CF₃ or –CH₃ variants.

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